Carthamidin

描述

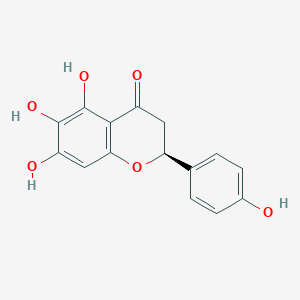

Carthamidin is a flavonoid compound, specifically a tetrahydroxyflavanone, derived from naringenin. It is characterized by its additional hydroxy group at position 6. This compound is found in various plants, including safflower (Carthamus tinctorius), and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: Carthamidin can be synthesized through the microbial transformation of naringenin. One efficient method involves the use of the yeast Rhodotorula marina in an aerated bioreactor. This process leads to the production of this compound with a conversion efficiency of 0.31 mg/mg of naringenin . Another method involves the use of Aspergillus niger, which also yields this compound through hydroxylation of naringenin .

Industrial Production Methods: The industrial production of this compound primarily relies on biotransformation processes due to their efficiency and cost-effectiveness. The use of microorganisms such as Rhodotorula marina and Aspergillus niger in controlled bioreactors allows for the large-scale production of this compound .

化学反应分析

Types of Reactions: Carthamidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isothis compound.

Hydroxylation: The addition of hydroxyl groups to naringenin results in the formation of this compound.

Common Reagents and Conditions:

Microbial Transformation: Utilizes microorganisms such as Rhodotorula marina and Aspergillus niger under aerobic conditions

Chemical Reagents: Common reagents include naringenin as the substrate and specific enzymes produced by the microorganisms

Major Products Formed:

Isothis compound: Formed through the oxidation of this compound.

Hydroxylated Derivatives: Result from the hydroxylation of naringenin.

科学研究应用

Chemical Applications

Model Compound for Flavonoid Studies

Carthamidin serves as a model compound in the study of flavonoid transformations and reactions. Its unique structure allows researchers to explore the biochemical pathways and mechanisms involved in flavonoid metabolism, which is crucial for understanding their potential health benefits.

Biological Applications

Antioxidant and Anti-inflammatory Properties

This compound has been extensively studied for its antioxidant and anti-inflammatory properties. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. For instance, a study demonstrated that this compound exhibited a significantly higher DPPH radical scavenging activity compared to its precursor, naringenin, with an IC50 value of 4.0 mg/L for purified hydroxylated products compared to 50.1 mg/L for naringenin .

Medical Applications

Anticancer Activity

This compound has shown promising results in cancer research, particularly concerning breast cancer. A study reported that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 128.65 µg/mL at 24 hours . The mechanism involves inducing apoptosis through the upregulation of pro-apoptotic markers and increased reactive oxygen species (ROS) production. Moreover, molecular docking studies revealed significant binding affinities between this compound and key oncogenic receptors such as Notch proteins and p53 .

Industrial Applications

Natural Food Colorant

Due to its vibrant yellow pigment, this compound is utilized as a natural food colorant. It is incorporated into various food products such as ice creams, jellies, soups, and beverages. The use of this compound not only enhances the aesthetic appeal of food but also adds therapeutic value due to its health-promoting properties .

Case Study 1: Antioxidant Activity Assessment

- Objective : To evaluate the antioxidant capacity of this compound compared to naringenin.

- Methodology : DPPH radical scavenging assay.

- Results : this compound exhibited an IC50 value of 4.0 mg/L, indicating superior antioxidant activity over naringenin (IC50 = 50.1 mg/L) .

Case Study 2: Anticancer Effects on MCF-7 Cells

作用机制

Carthamidin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. In the context of cancer therapy, this compound-mediated silver nanoparticles induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes .

相似化合物的比较

Naringenin: The parent compound from which carthamidin is derived.

Isothis compound: An oxidized form of this compound with similar biological activities.

Other Flavonoids: Compounds such as quercetin and kaempferol, which also possess antioxidant and anti-inflammatory properties.

Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities.

生物活性

Carthamidin, a flavonoid compound derived from safflower (Carthamus tinctorius), has garnered attention due to its diverse biological activities, particularly in the realms of antioxidant properties, potential antidiabetic effects, and its application in food coloring and medicinal uses. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound is primarily produced through the microbial transformation of naringenin, a flavonoid found in citrus fruits. The yeast Rhodotorula marina has been identified as an effective biocatalyst for this transformation, yielding this compound with significant antioxidant properties. A study demonstrated that the conversion efficiency of this compound from naringenin was 0.31 mg/mg, with a total product concentration reaching 233 mg/L in optimized conditions .

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant capacity. Research has shown that this compound exhibits superior radical scavenging activity compared to its precursor naringenin. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the IC50 value for this compound was significantly lower than that for naringenin, indicating stronger antioxidant potential. Specifically, a mixture of this compound and isothis compound exhibited a DPPH scavenging activity 12.5 times higher than naringenin .

| Compound | IC50 (mg/L) |

|---|---|

| This compound | 4.0 |

| Naringenin | 50.1 |

| Mixture (this compound + Isothis compound) | 14.3 |

Antidiabetic Properties

This compound has also been implicated in antidiabetic activity. In studies involving extracts from Citrus grandis (Dangyuja), which contain this compound and isothis compound, enhanced antidiabetic effects were observed. This suggests that these compounds may play a role in improving glucose metabolism and insulin sensitivity .

Applications in Food and Medicine

The use of this compound extends beyond its antioxidant properties; it is also utilized as a natural dye in food products such as ice cream and jellies, capitalizing on its vibrant color and health benefits. The compound is recognized for its potential therapeutic applications, including treatment for cardiovascular diseases and menstrual issues . Additionally, its safety profile makes it an attractive alternative to synthetic dyes in the food industry .

Case Studies on Safflower Cultivation

Research has highlighted the impact of safflower cultivar selection and harvest timing on this compound yield. A study indicated that the highest this compound content was observed in specific cultivars during early harvests, with yields ranging from 0.53% to 3.14% depending on various factors such as environmental conditions and harvesting methods .

| Harvest Date | Cultivar | This compound Yield (%) |

|---|---|---|

| Early | C1 | 0.53 |

| Early | C2 | 3.14 |

| Late | C1 | Decreased |

| Late | C2 | Decreased |

Genetic Studies

Genetic analysis of safflower has shown that additive genetic variance plays a significant role in controlling the inheritance of this compound content. Studies suggest that selection for high this compound content can be effectively achieved through traditional breeding methods due to its fixable nature . Understanding the genetic basis of this compound production can enhance breeding strategies aimed at increasing yields.

属性

IUPAC Name |

(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLTVGMLNDMOQE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963963 | |

| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-54-9 | |

| Record name | Carthamidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carthamidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。